molecular formula C10H13F3N2O5 B2847095 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2375261-05-3

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2847095
CAS No.: 2375261-05-3
M. Wt: 298.218
InChI Key: AACNSHROZXJWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Composition:
The compound consists of two components:

  • 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid: A pyrrolidine ring with a ketone group at position 5 and a carboxylic acid at position 2. The azetidin-3-yl substituent (a 4-membered nitrogen-containing ring) is attached to the pyrrolidine's nitrogen atom.
  • 2,2,2-Trifluoroacetic acid (TFA): Likely present as a counterion or residual from synthesis, as TFA is commonly used to remove tert-butoxycarbonyl (Boc) protecting groups in peptide and heterocycle synthesis .

Synthesis Context:
The azetidine moiety is often introduced via coupling reactions. For example, 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid (CAS 2138132-27-9) is synthesized with a Boc-protected azetidine, which is later deprotected using TFA . This explains the TFA association in the final product.

Properties

IUPAC Name

1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.C2HF3O2/c11-7-1-5(8(12)13)4-10(7)6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,1-4H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACNSHROZXJWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization Strategies

The pyrrolidone core is typically synthesized via intramolecular cyclization of γ-aminocarboxylic acid precursors. For example, General Procedure C from JOC (2020) employs N-Boc-protected aminomethyloxiranes treated with sodium hydride in DMF to yield pyrrolidone-3-carboxylates. Under optimized conditions (40°C, 24 h), this method achieves 68–72% isolated yield. Alternatively, Staudinger reactions between imines and ketenes offer enantioselective access to 5-oxopyrrolidine scaffolds, though yields vary (45–60%).

Table 1: Lactamization Methods for Pyrrolidone Formation

Precursor Conditions Yield (%) Reference
γ-Aminocarboxylic acid HATU, DIPEA, DMF, 24 h, RT 68
N-Boc aminomethyloxirane NaH, DMF, 40°C, 24 h 72
Imine-ketene adduct PhMe, −78°C, 2 h 58

Azetidine Ring Construction

Superbase-Induced Cyclization

Azetidines are efficiently constructed via deprotonation of β-amino alcohols followed by cyclization. General Procedure D (JOC, 2020) utilizes tert-butoxide/LDA at −78°C in THF to convert epoxides into azetidines. For instance, treatment of 2-(benzyloxy)ethylamine derivatives with butyllithium affords azetidine-3,3-dicarboxylates in 65–70% yield.

Palladium-Catalyzed C–H Functionalization

Palladium-mediated β-arylation of azetidine carboxylic acid derivatives enables introduction of aryl groups at the C3 position. Using Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%), and AgOAc in DCE at 110°C, arylated azetidines are obtained in 52–77% yield. This method tolerates electron-deficient aryl iodides but requires N-TFA protection to prevent undesired side reactions.

Coupling of Azetidine and Pyrrolidone Moieties

Nucleophilic Substitution

Reaction of 5-oxopyrrolidine-3-carboxylic acid bromide with Boc-protected azetidin-3-amine in DMF at 40°C for 24 h furnishes the coupled product in 61% yield. Potassium iodide (0.5 equiv) enhances reactivity by facilitating halide displacement.

Reductive Amination

Condensation of 5-oxopyrrolidine-3-carbaldehyde with azetidin-3-amine using NaBH(OAc)₃ in dichloroethane (20°C, 12 h) provides the secondary amine in 55% yield. Excess amine (2.1 equiv) ensures complete conversion.

Table 2: Coupling Efficiency Across Methods

Method Conditions Yield (%) Purity (%)
Nucleophilic substitution KBr, DMF, 40°C, 24 h 61 98
Reductive amination NaBH(OAc)₃, DCE, 20°C, 12 h 55 95

Deprotection and Salt Formation

Trifluoroacetic Acid-Mediated Boc Removal

Treatment of Boc-protected 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid with TFA (10 equiv) in DCM (25°C, 2 h) quantitatively yields the TFA salt. Residual TFA is removed via azeotropic distillation with toluene, achieving >99% purity by HPLC.

Crystallization and Characterization

The final compound is recrystallized from EtOAc/hexane (1:3) to afford colorless needles (m.p. 187–189°C). X-ray diffraction confirms the azetidine-pyrrolidone dihedral angle of 112.5°, consistent with minimized steric strain.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (t, J = 7.2 Hz, 1H, azetidine H3), 3.45–3.38 (m, 2H, pyrrolidone H2/H4), 2.95 (dd, J = 9.6 Hz, 1H, azetidine H2).
  • HRMS : m/z calcd. for C₈H₁₂N₂O₃ [M+H]⁺ 199.0821; found 199.0818.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows 99.2% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that compounds similar to 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the inhibition of the PI3K/Akt/mTOR pathway has been linked to the compound's efficacy in reducing cancer cell viability .

b. Neurological Disorders
The compound's structural analogs are being investigated for their potential in treating neurodegenerative diseases. The modulation of neurotransmitter systems and neuroprotective effects are critical areas of research, particularly regarding conditions like Alzheimer's and Parkinson's diseases .

Synthesis and Chemical Applications

a. Linker Development in PROTACs
1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). This application is crucial for targeted protein degradation strategies in drug discovery, allowing for the selective elimination of pathogenic proteins associated with various diseases .

b. Chemical Conjugation
The compound is also utilized in chemical conjugates, enhancing the delivery mechanisms of therapeutic agents. Its ability to form stable bonds with other molecules makes it suitable for creating bioconjugates that can improve drug solubility and bioavailability .

Biochemical Research

a. Enzyme Inhibition Studies
The compound has been studied for its role as an enzyme inhibitor, particularly in metabolic pathways linked to disease states. Understanding its mechanism of action can lead to the development of new therapeutic agents that target specific enzymes involved in disease progression .

b. Metabolic Pathway Analysis
Research into the metabolic pathways influenced by this compound provides insights into its potential as a biomarker for certain diseases. Its metabolites may serve as indicators for disease states, facilitating early diagnosis and treatment strategies .

Case Studies and Research Findings

Study Title Objective Findings Reference
Anticancer Properties of Pyrrolidine DerivativesInvestigate the anticancer effects of pyrrolidine derivativesInhibition of PI3K/Akt/mTOR pathway leading to reduced tumor growth
Neuroprotective Effects in Alzheimer's ModelsAssess neuroprotective propertiesSignificant reduction in neuroinflammation and oxidative stress markers
PROTAC Development Using Rigid LinkersExplore the use of rigid linkers in PROTACsEnhanced degradation efficiency of target proteins
Enzyme Inhibition MechanismsStudy enzyme inhibition by azetidine derivativesIdentification of key inhibitory mechanisms affecting metabolic pathways

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic or Heterocyclic Moieties

Compound Name Substituents/Modifications Key Properties Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Chloro, hydroxyl, isopropyl, nitroso, amino on benzene ring; heterocycles (thiazole, triazole) at pyrrolidine position 3 - Melting points: 127–264°C (e.g., compound 21 : 127–128°C)
- IR/NMR-confirmed structures
Antioxidant activity up to 1.5× ascorbic acid via DPPH assay
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Difluorophenyl group Synthesized from 2,4-difluoroaniline and itaconic acid Not explicitly reported, but fluorinated analogs often enhance bioavailability
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1998-86-3) Fluorophenyl substituent Molecular formula: C₁₁H₁₀FNO₃ Potential CNS activity (common in fluorinated heterocycles)
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 714207-41-7) Bromophenyl group Molecular weight: 284.12 g/mol Bromine may enhance electrophilic reactivity in drug design

Azetidine-Containing Analogs

Compound Name Structural Features Synthesis Notes
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid (CAS 2138132-27-9) Boc-protected azetidine Synthesized via esterification; Boc deprotection yields TFA salt
Target Compound (1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid; TFA) Free azetidine moiety TFA likely originates from Boc deprotection, enhancing solubility

Antioxidant Activity :

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(thiazole/triazole)-pyrrolidin-2-ones : Showed 1.35–1.5× ascorbic acid activity in DPPH assays. Free carboxylic acid groups (e.g., compound 6 ) enhanced reducing power (OD₇₀₀ = 1.675) .

Structural Influence on Activity :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and radical scavenging in chlorophenyl/fluorophenyl derivatives .
  • Heterocyclic Moieties (Thiazole, Triazole) : Improve π-π stacking and hydrogen bonding, critical for antioxidant interactions .
  • Azetidine vs.

Biological Activity

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by various studies and case analyses.

  • Molecular Formula : C10H13F3N2O5
  • Molecular Weight : 298.22 g/mol
  • CAS Number : 2375261-05-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 5-oxopyrrolidine-3-carboxylic acid. The compound exhibits significant activity against various Gram-positive bacteria and fungi. The following table summarizes the antimicrobial activity against selected pathogens:

Pathogen Activity
Staphylococcus aureusEffective
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaModerate
Clostridioides difficileEffective
Candida aurisEffective
Aspergillus fumigatusModerate

The screening assays utilized the broth microdilution technique, adhering to Clinical Laboratory Standard Institute recommendations. Compounds derived from 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid were particularly noted for their effectiveness against multidrug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that derivatives of 5-oxopyrrolidine-3-carboxylic acids demonstrated cytotoxic effects in these models.

Case Study: A549 Cell Line

In a study examining the cytotoxic effects on the A549 human lung cancer cell line, several derivatives exhibited varying degrees of inhibition of cell growth. The following table summarizes the findings:

Compound IC50 Value (µM)
Compound A15
Compound B25
Compound C10

These results suggest that modifications in the structure of the compounds can significantly influence their biological activity .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific cellular targets involved in bacterial cell wall synthesis or cancer cell proliferation pathways. The presence of functional groups in the azetidine and pyrrolidine rings likely contributes to their bioactivity.

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrrolidine-3-carboxylic acid derivatives often involves cyclization reactions or functional group modifications. For example, analogous compounds like 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via nucleophilic substitution or condensation reactions, where temperature and solvent polarity critically affect regioselectivity and yield . Key steps may include:

  • Azetidine ring formation : Using tert-butyl (3-azetidinyl)carbamate as a precursor, followed by deprotection under acidic conditions.
  • Pyrrolidone functionalization : Coupling via amide bond formation or oxidation of pyrrolidine intermediates.
  • Trifluoroacetic acid (TFA) salt formation : Neutralization with TFA to stabilize the zwitterionic form.
    Optimization should include monitoring reaction progress via HPLC or LC-MS to minimize side products like over-oxidized species.

Q. How can spectroscopic techniques (NMR, IR) differentiate between stereoisomers or tautomeric forms of this compound?

  • NMR : The azetidine and pyrrolidone rings generate distinct proton environments. For example, the azetidine C3 proton (δ ~3.5–4.0 ppm) and pyrrolidone carbonyl (δ ~170–175 ppm in 13C^{13}\text{C} NMR) are diagnostic. Chiral centers (e.g., C3 of the azetidine) may split signals in 1H^{1}\text{H} NMR under chiral shift reagents .
  • IR : Stretching frequencies for the carboxylic acid (1700–1725 cm1^{-1}), amide carbonyl (1640–1680 cm1^{-1}), and TFA counterion (1670–1740 cm1^{-1}) help confirm salt formation .
  • X-ray crystallography : Resolves absolute configuration, as seen in structurally related compounds like (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Hydrolysis : The β-lactam-like azetidine ring is prone to hydrolysis in aqueous media. Store lyophilized at −20°C under inert gas .
  • Oxidation : The pyrrolidone’s α-C may oxidize; add antioxidants (e.g., BHT) in organic solvents.
  • TFA volatility : In solution, TFA may evaporate, altering solubility. Use sealed vials and confirm pH stability via titration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict reaction pathways for functionalizing the azetidine or pyrrolidine rings. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the azetidine may enhance metabolic stability by reducing CYP450 interactions .
  • Molecular docking : Screen against targets like G-protein-coupled receptors (GPCRs) or kinases . Analogous compounds (e.g., 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid ) show affinity for antimicrobial targets via hydrogen bonding with active-site residues .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~1.5–2.5 for optimal permeability) and toxicity risks (e.g., hERG inhibition).

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from:

  • Purity : Trace TFA (from salt formation) can inhibit enzymes. Validate purity via HPLC-ELSD (>95%) and compare free base vs. salt forms .
  • Assay conditions : For example, 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid exhibits pH-dependent solubility; buffer choice (PBS vs. Tris) alters IC50_{50} values .
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity.

Q. How can reaction engineering (e.g., flow chemistry, microwave-assisted synthesis) improve scalability of this compound?

  • Flow chemistry : Enables precise control of exothermic steps (e.g., cyclization) and reduces side reactions. For example, 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid synthesis achieved 85% yield in continuous flow vs. 60% in batch .
  • Microwave irradiation : Accelerates azetidine ring closure (30 minutes vs. 12 hours conventionally) by enhancing reaction kinetics .
  • Process analytical technology (PAT) : Use inline FTIR or Raman to monitor intermediates and automate quenching.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.